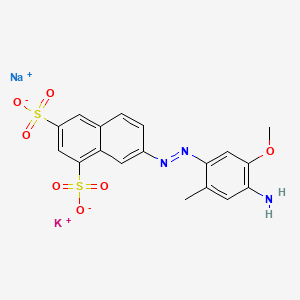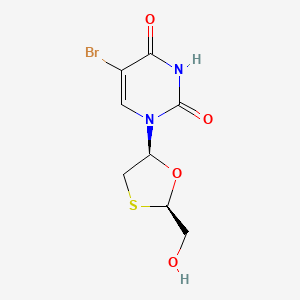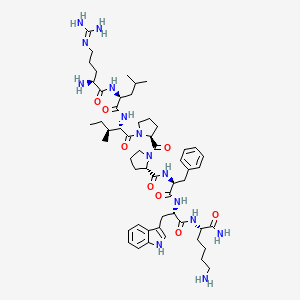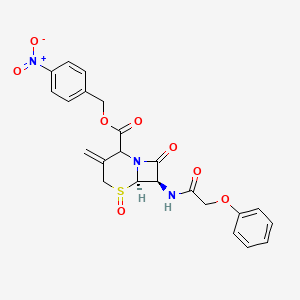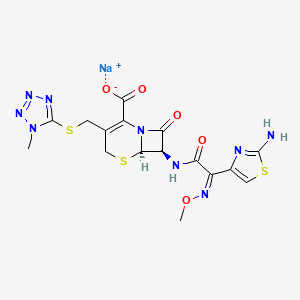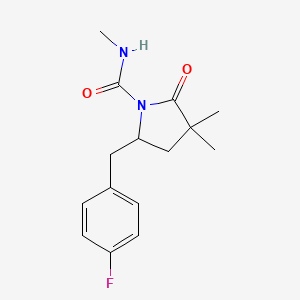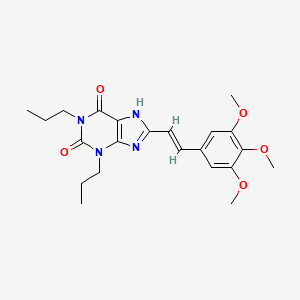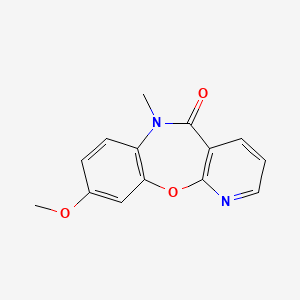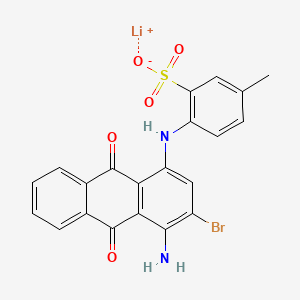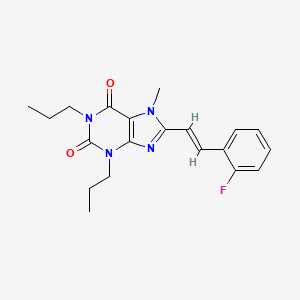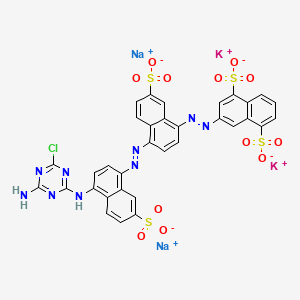
3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-7-sulpho-1-naphthyl)azo)naphthalene-1,5-disulphonic acid, potassium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-7-sulpho-1-naphthyl)azo)naphthalene-1,5-disulphonic acid, potassium sodium salt is a complex organic compound known for its vibrant yellow color. It is commonly used as a dye in various industrial applications due to its stability and colorfastness. The compound is also known by its trade name, Reactive Yellow 3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-7-sulpho-1-naphthyl)azo)naphthalene-1,5-disulphonic acid, potassium sodium salt involves multiple steps. The process typically starts with the diazotization of 4-amino-6-chloro-1,3,5-triazine, followed by coupling with 7-sulpho-1-naphthylamine. This intermediate product is then further diazotized and coupled with another molecule of 7-sulpho-1-naphthylamine to form the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve the desired product. The final product is then purified through filtration and crystallization processes .
Chemical Reactions Analysis
Types of Reactions
3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-7-sulpho-1-naphthyl)azo)naphthalene-1,5-disulphonic acid, potassium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-7-sulpho-1-naphthyl)azo)naphthalene-1,5-disulphonic acid, potassium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics due to its colorfastness and stability
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with Nucleic Acids: It can interact with DNA and RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Reactive Yellow 2: Similar in structure but with different substituents, leading to variations in color and reactivity.
Reactive Red 3: Another azo dye with similar applications but different color properties.
Reactive Blue 4: Used in similar applications but provides a different color spectrum
Uniqueness
3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-7-sulpho-1-naphthyl)azo)naphthalene-1,5-disulphonic acid, potassium sodium salt is unique due to its specific combination of functional groups, which confer high stability, colorfastness, and reactivity. These properties make it particularly valuable in industrial and research applications .
Properties
CAS No. |
85586-78-3 |
|---|---|
Molecular Formula |
C33H18ClK2N9Na2O12S4 |
Molecular Weight |
1020.4 g/mol |
IUPAC Name |
dipotassium;disodium;3-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C33H22ClN9O12S4.2K.2Na/c34-31-37-32(35)39-33(38-31)36-25-8-9-28(22-14-17(56(44,45)46)4-6-19(22)25)43-42-26-10-11-27(23-15-18(57(47,48)49)5-7-20(23)26)41-40-16-12-24-21(30(13-16)59(53,54)55)2-1-3-29(24)58(50,51)52;;;;/h1-15H,(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H3,35,36,37,38,39);;;;/q;4*+1/p-4 |
InChI Key |
QVDGCNLMYUSMGU-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=C6C=C(C=CC6=C(C=C5)NC7=NC(=NC(=N7)N)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



